Putreanine

Description

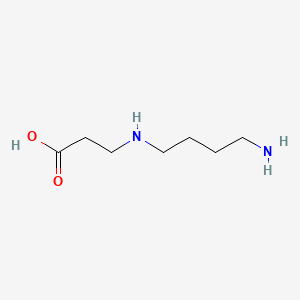

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminobutylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-4-1-2-5-9-6-3-7(10)11/h9H,1-6,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSHXVLJDRJCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180535 | |

| Record name | Putreanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25887-39-2 | |

| Record name | Putreanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25887-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Putreanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025887392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Putreanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Putreanine

Precursor Compounds and Entry Points into Putreanine Pathways

The journey to this compound begins with the fundamental polyamines, putrescine and spermidine (B129725). These molecules serve as the primary substrates that enter the metabolic cascade leading to this compound formation.

Putrescine, a diamine, is a central molecule in polyamine metabolism and serves as a foundational precursor for this compound. In mammals, putrescine is primarily synthesized from the amino acid L-ornithine through the action of the enzyme ornithine decarboxylase (ODC). nih.govmdpi.com Alternative pathways starting from arginine exist in non-mammalian organisms. nih.govwikipedia.org

The conversion of putrescine is a critical entry point into the this compound synthesis pathway. This process begins with the oxidative deamination of one of its primary amino groups.

N-(3-aminopropyl)pyrrolidin-2-one is a key intermediate in the formation of this compound from spermidine. nih.gov This compound is the γ-lactam of isothis compound (B1214519), a structural isomer of this compound. nih.govsigmaaldrich.com It is a physiological degradation product of spermidine, found in normal human and rat urine. nih.gov The formation of this lactam occurs following the oxidative deamination of spermidine. The resulting aldehyde intermediate undergoes spontaneous cyclization to form the stable pyrrolidinone ring structure.

Prolonged acid hydrolysis of N-(3-aminopropyl)pyrrolidin-2-one leads to the opening of the lactam ring, yielding isothis compound (N1-(3-carboxypropyl)-1,3-diaminopropane). nih.gov This step is crucial for the final formation of the open-chain amino acid structure.

| Precursor/Intermediate | Role in this compound Biosynthesis |

| Putrescine | Direct precursor; undergoes oxidative deamination. |

| Spermidine | Indirect precursor; degraded to form key intermediates. nih.gov |

| N-(3-aminopropyl)pyrrolidin-2-one | Key intermediate; the γ-lactam of isothis compound, formed from spermidine catabolism. nih.gov |

Enzymatic Conversion Steps in this compound Formation

The transformation of polyamine precursors into this compound is catalyzed by a sequence of specific enzymes. Diamine oxidase and aldehyde dehydrogenase are the principal catalysts in this pathway.

Diamine oxidase (DAO) is a copper-containing enzyme that catalyzes the oxidative deamination of primary amino groups of various biogenic amines, including putrescine and spermidine. nih.govresearchgate.net This enzymatic reaction is a rate-limiting step in the catabolism of these polyamines. nih.gov

In the context of this compound biosynthesis:

DAO oxidizes the primary amino group of putrescine , converting it into γ-aminobutyraldehyde. nih.govresearchgate.net

It also acts on spermidine , leading to the formation of an aldehyde that cyclizes to N-(3-aminopropyl)pyrrolidin-2-one. nih.gov

The activity of DAO is sensitive to inhibitors such as aminoguanidine (B1677879). nih.gov Treatment of rats with aminoguanidine sulfate (B86663) was shown to decrease the urinary excretion of N-(3-aminopropyl)pyrrolidin-2-one, confirming the enzyme's role in this metabolic pathway. nih.gov

Following the action of DAO, the resulting aldehyde intermediates are further oxidized by NAD-dependent aldehyde dehydrogenases (ALDH). nih.gov These enzymes are responsible for converting the aldehyde group into a carboxylic acid group, a critical step in forming the final amino acid structure of this compound.

Specifically, γ-aminobutyraldehyde, the product of putrescine oxidation, is a substrate for ALDH. nih.govnih.gov The oxidation of this aldehyde by ALDH yields γ-aminobutyric acid (GABA) in a related pathway, but it is the oxidation of the aldehyde derived from the larger polyamine structure that leads to this compound. Human liver contains cytoplasmic and mitochondrial ALDH isozymes capable of metabolizing these aldehydes. nih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) in Pathway |

| Diamine Oxidase (DAO) | EC 1.4.3.22 | Putrescine, Spermidine | γ-aminobutyraldehyde, Aldehyde precursor to N-(3-aminopropyl)pyrrolidin-2-one nih.govnih.gov |

| Aldehyde Dehydrogenase (ALDH) | EC 1.2.1.3 | γ-aminobutyraldehyde and other aldehyde intermediates | Carboxylic acid derivatives (leading to this compound) nih.govnih.gov |

Distinction from Isothis compound Formation

A critical aspect of spermidine catabolism is the formation of not only this compound but also its structural isomer, Isothis compound. The distinction between the formation of these two compounds lies in the initial site of oxidation on the spermidine molecule by diamine oxidase.

When spermidine is oxidized at its terminal aminobutyl group, the resulting aldehyde intermediate is 4-aminobutanal (B194337) (ABPAL). Subsequent oxidation of ABPAL by aldehyde dehydrogenase leads to the formation of This compound .

Conversely, if the initial oxidation occurs at the terminal aminopropyl group of spermidine, the product is 3-aminopropionaldehyde (APBAL). The oxidation of APBAL by aldehyde dehydrogenase then yields Isothis compound . This differential oxidation by diamine oxidase is the key determinant for the synthesis of either this compound or its isomer, highlighting the specificity of the enzymatic machinery involved in polyamine degradation.

Interconversion Pathways within the Polyamine Metabolome

This compound is not a metabolic dead-end but rather an integral component of the dynamic polyamine metabolome, which involves a continuous cycle of synthesis, catabolism, and interconversion.

Position of this compound within Polyamine Catabolism

The formation of this compound is a key step in the catabolic pathway of spermidine. This pathway serves to regulate the intracellular concentrations of polyamines, preventing the accumulation of potentially toxic levels. The conversion of spermidine to this compound represents a shift from a polycationic amine to an amino acid, altering its physiological properties and functions.

The catabolism of polyamines is a tightly regulated process that ensures cellular homeostasis. The degradation of spermidine to this compound is one of the mechanisms by which cells can fine-tune their polyamine pools in response to various physiological and environmental cues.

Linkages to Gamma-Aminobutyric Acid (GABA) Metabolism in Model Systems

An important metabolic linkage exists between the polyamine catabolic pathway and the synthesis of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This connection is primarily established through the catabolism of putrescine, which can be formed from the degradation of spermidine.

Putrescine can undergo oxidative deamination by diamine oxidase to form 4-aminobutanal. This intermediate can then be further oxidized by a specific aldehyde dehydrogenase to yield GABA. Therefore, the metabolic pathway that leads to this compound from spermidine also provides the precursor for a pathway that can generate GABA. This intersection highlights the interconnectedness of cellular metabolic networks, where the products of one pathway can serve as substrates for another, leading to the synthesis of diverse and functionally important molecules.

Regulation of this compound Biosynthesis and Degradation in Model Organisms

The biosynthesis and degradation of this compound are subject to intricate regulatory mechanisms that ensure the proper balance of polyamines and their metabolites. This regulation occurs primarily at the level of the key enzymes involved in its formation.

Enzymatic Activity Modulation

The activity of serum spermine (B22157) oxidase, the first enzyme in the this compound biosynthetic pathway, is influenced by various factors. Genetic variations in the gene encoding this enzyme have been shown to affect its activity levels. Furthermore, the expression of spermine oxidase can be induced by inflammatory cytokines and hypoxic conditions, suggesting a role for this pathway in stress responses and pathological states.

Similarly, the activity of aldehyde dehydrogenases is regulated by a variety of factors, including the availability of their NAD(P)+ cofactor and the presence of endogenous and exogenous modulators. The expression of different ALDH isozymes can be tissue-specific and can be induced in response to oxidative stress and exposure to various xenobiotics.

Influence of Metabolic Inhibitors on Pathway Dynamics

The dynamics of this compound formation can be significantly altered by the presence of metabolic inhibitors that target the enzymes of its biosynthetic pathway.

Inhibitors of copper-containing amine oxidases can block the initial step of spermidine oxidation, thereby preventing the formation of the aldehyde precursor of this compound. A variety of compounds, including certain substrate analogs and chelating agents, have been shown to inhibit these enzymes.

Furthermore, a wide range of inhibitors for aldehyde dehydrogenases has been identified. These inhibitors can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition. By blocking the final step of this compound synthesis, these compounds can lead to the accumulation of the aldehyde intermediate, which can have its own biological effects. The use of such inhibitors in research has been instrumental in elucidating the physiological roles of the polyamine catabolic pathway.

| Inhibitor Class | Target Enzyme | Effect on this compound Formation |

|---|---|---|

| Amine Oxidase Inhibitors | Serum Spermine Oxidase | Decreased |

| Aldehyde Dehydrogenase Inhibitors | Aldehyde Dehydrogenase | Decreased (with accumulation of aldehyde intermediate) |

Occurrence and Distribution in Diverse Biological Models

Endogenous Presence in Vertebrate Neural Tissues

The central nervous system (CNS) is a primary site of polyamine activity, where these compounds play crucial roles in cell growth, differentiation, and neurotransmission. The presence and concentration of putreanine, a metabolic byproduct of spermidine (B129725), are of significant interest in understanding the dynamic nature of polyamine metabolism within neural tissues.

Developmental Patterns in Chick Brain Models

During the embryonic development of the chick, a period of rapid cellular proliferation and differentiation, the metabolism of polyamines is highly active. Research has shown that the concentrations of major polyamines such as putrescine, spermidine, and spermine (B22157) are significantly elevated between the fifth and tenth day of incubation, a timeframe that coincides with key neurodevelopmental events like gastrulation and neurulation. While the direct measurement of this compound during this period is not extensively documented, the heightened flux through the polyamine pathway suggests a concurrent production of their metabolites. The intricate interplay of polyamine synthesis and degradation is essential for the normal development of the chick embryo.

Developmental Patterns in Rat Brain Models

Distribution within Mammalian Central Nervous System Regions

Investigations into the regional distribution of polyamines within the mammalian CNS have revealed distinct patterns, underscoring their specialized roles in different brain areas. In the human brain, for instance, spermidine and spermine are the most abundant polyamines, with their concentrations varying significantly across different regions. While direct quantitative data for this compound across various CNS regions is scarce, studies on its precursor, putrescine, have shown a heterogeneous distribution. For example, in the rat brain, high levels of putrescine are found in the hypothalamus, basal ganglia, and limbic system, with lower concentrations in the thalamus and cerebellum. This differential distribution of polyamine precursors hints at a region-specific regulation of polyamine metabolism, which would likely extend to the formation and presence of this compound.

Below is an interactive data table detailing the regional distribution of putrescine, a precursor to this compound, in the human brain, which may provide insights into potential areas of this compound concentration.

| Brain Region | Putrescine Concentration (nmol/mg of protein) |

| Cerebral Cortices | 0.7-1.2 |

| Putamen | 0.7-1.2 |

| Hippocampus | 0.7-1.2 |

| Cerebellum | 0.3-0.5 |

| Thalamus | 0.3-0.5 |

Detection in Excretory Products of Model Organisms

The analysis of excretory products, particularly urine, provides a non-invasive window into the metabolic processes occurring within an organism. The detection and quantification of this compound and other polyamines in urine can serve as biomarkers for various physiological and pathological states.

Urinary Excretion Patterns in Research Cohorts

The urinary excretion of polyamines is a reflection of their systemic turnover. While methods for the quantitative analysis of major polyamines like putrescine, spermidine, and spermine in urine are well-established, specific data on urinary this compound levels in large research cohorts are limited. Studies have shown that urinary polyamine profiles can be influenced by factors such as diet, age, and disease state. For example, elevated levels of total urinary polyamines have been reported in certain cancers. However, the specific contribution of this compound to these profiles and its potential as a distinct biomarker requires further investigation.

Impact of Polyamine Metabolism Inhibitors on Excretion Profiles

Inhibitors of polyamine metabolism, such as α-difluoromethylornithine (DFMO), have been instrumental in elucidating the functional roles of polyamines and their metabolic pathways. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Administration of DFMO has been shown to significantly reduce the levels of putrescine and spermidine in various tissues and, consequently, their excretion in urine. This reduction in the precursors of this compound strongly implies a corresponding decrease in its formation and subsequent urinary excretion. Although direct studies focusing on the specific impact of DFMO on urinary this compound profiles are not extensively reported, the known mechanism of action of this inhibitor suggests a significant alteration in the excretion of all downstream metabolites of the polyamine pathway.

Presence in Other Biological Systems for Research (e.g., Microbial or Plant Studies if identified as this compound, not just general polyamines)

A comprehensive review of scientific literature reveals a significant lack of evidence for the natural occurrence of this compound in microbial and plant kingdoms. Extensive searches for "this compound" and its chemical name, "N-(4-aminobutyl)-3-aminopropanoic acid," within microbiological and botanical research databases have not yielded any studies identifying this compound as a native metabolite in these organisms.

The primary focus of polyamine research in microorganisms and plants has been on compounds such as putrescine, spermidine, and spermine. These polyamines are well-documented for their crucial roles in various physiological processes in these organisms, including growth, development, and stress responses.

To date, scientific inquiry has not indicated that this compound is a component of the metabolic pathways in bacteria, fungi, algae, or terrestrial plants. This suggests that the biosynthetic pathways for this compound are likely specific to the animal kingdom, and in particular, to the mammalian central nervous system where its presence has been uniquely identified. nih.gov

Enzymology and Molecular Mechanisms of Putreanine Metabolism

Characterization of Enzymes Directly Involved in Putreanine Synthesis

The conversion of spermidine (B129725) to this compound is not a single-step reaction but a cascade involving at least two key enzymes. The initial step is the oxidative cleavage of spermidine, catalyzed by spermidine dehydrogenase, which generates a crucial aldehyde precursor. This aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase to form the final this compound molecule.

The first key enzyme in the metabolic pathway leading to this compound is spermidine dehydrogenase (SpdH) . This enzyme catalyzes the oxidative cleavage of spermidine at the secondary amino group, yielding 1,3-diaminopropane (B46017) and 4-aminobutyraldehyde. It is this 4-aminobutyraldehyde that serves as the direct precursor to the N-(4-aminobutyl) portion of this compound.

Following the action of SpdH, the generated 4-aminobutyraldehyde is a substrate for an aldehyde dehydrogenase (ALDH) . This enzyme facilitates the oxidation of the aldehyde group to a carboxylic acid, resulting in the formation of N-(4-aminobutyl)-β-alanine, which is this compound.

While not directly involved in the conversion of the immediate spermidine-derived precursor to this compound, Diamine Oxidases (DAO) are relevant in the broader context of polyamine metabolism.

Diamine oxidases are copper-containing enzymes that catalyze the oxidative deamination of primary amino groups of diamines, such as putrescine and cadaverine (B124047). This reaction produces the corresponding aldehyde, ammonia, and hydrogen peroxide. While DAO's primary substrates are diamines, its role in the direct synthesis of this compound from a spermidine-derived intermediate is not established. Spermidine dehydrogenase, which acts on the secondary amine of spermidine, is the initiating enzyme in this compound formation.

The oxidation of 4-aminobutyraldehyde to this compound is carried out by an aldehyde dehydrogenase. The ALDH superfamily of enzymes is broad, with various isoforms exhibiting different substrate specificities and cellular locations. wikipedia.org Studies on human ALDH isozymes have shown that they can metabolize a range of aldehydes, including those derived from monoamines and polyamines. nih.gov

Specifically, the ALDH9 family, also known as aminoaldehyde dehydrogenases (AMADHs), are particularly efficient in oxidizing ω-aminoaldehydes that are products of polyamine catabolism. nih.gov Research has demonstrated that certain ALDH isozymes have a low Michaelis constant (Km) for aldehyde metabolites of spermidine and spermine (B22157), indicating a high affinity for these substrates. nih.gov For instance, the human E3 isozyme of ALDH shows Km values for these aldehydes in the range of 2-18 µM. nih.gov In Pseudomonas aeruginosa, the aldehyde dehydrogenase PauC has been shown to oxidize 4-aminobutyraldehyde. nih.gov Plant aminoaldehyde dehydrogenases also exhibit broad substrate specificity for polyamine-derived aldehydes. nih.gov

Enzyme Kinetic Studies of this compound-Related Reactions

Enzyme kinetic studies provide quantitative measures of enzyme activity and efficiency. For the enzymes involved in this compound synthesis, kinetic parameters have been determined, particularly for spermidine dehydrogenase from prokaryotic sources.

Research on purified spermidine dehydrogenase from Pseudomonas aeruginosa has provided specific kinetic data. The enzyme was found to oxidatively cleave spermidine with a specific activity of 37 units per milligram of protein and a K_m value of 36 µM. nih.gov The same enzyme can also act on spermine, converting it to spermidine and 3-aminopropionaldehyde, with a specific activity of 25 units/mg and a K_m of 18 µM. nih.gov

For the subsequent step, kinetic data for the specific oxidation of 4-aminobutyraldehyde to this compound are not well-defined. However, studies on related reactions catalyzed by aminoaldehyde dehydrogenases offer insights. The human ALDH E3 isozyme exhibits k_cat values between 0.8 and 1.9 µmol/min/mg for various aminoaldehyde substrates. nih.gov

| Enzyme | Organism | Substrate | K_m (µM) | Specific Activity (units/mg) |

|---|---|---|---|---|

| Spermidine Dehydrogenase (SpdH) | Pseudomonas aeruginosa | Spermidine | 36 | 37 |

| Spermidine Dehydrogenase (SpdH) | Pseudomonas aeruginosa | Spermine | 18 | 25 |

Substrate Specificity and Catalytic Mechanisms

The substrate specificity of an enzyme dictates which molecules it can act upon. Spermidine dehydrogenase exhibits a degree of specificity for polyamines. While its primary substrate in the context of this compound synthesis is spermidine, it can also oxidize spermine. nih.gov The catalytic action of SpdH involves the oxidation of the secondary amino group of spermidine, leading to the cleavage of the carbon-nitrogen bond and the formation of an aldehyde and a diamine.

Aldehyde dehydrogenases, particularly those in the ALDH9 family, demonstrate broad substrate specificity for ω-aminoaldehydes. nih.gov The catalytic mechanism of ALDHs is generally conserved and involves the binding of NAD(P)⁺ followed by the aldehyde substrate. A key catalytic cysteine residue in the active site attacks the carbonyl carbon of the aldehyde, forming a thiohemiacetal intermediate. A hydride ion is then transferred from this intermediate to NAD(P)⁺, forming NAD(P)H. Subsequently, the resulting thioester is hydrolyzed to release the carboxylic acid product and regenerate the free enzyme. wikipedia.org The binding of the positively charged amino group of substrates like 4-aminobutyraldehyde is thought to be facilitated by negatively charged or aromatic residues in the active site. researchgate.net

Cofactor Requirements for this compound Metabolizing Enzymes

Enzymes often require non-protein molecules called cofactors to carry out their catalytic functions. The enzymes in the this compound synthesis pathway are no exception.

Spermidine dehydrogenase is a flavoprotein, meaning it utilizes a flavin-based cofactor. Specifically, it has been shown to contain Flavin Adenine (B156593) Dinucleotide (FAD) . In addition to FAD, studies on SpdH from both Serratia marcescens and Pseudomonas aeruginosa have identified heme as a second essential cofactor for its catalytic activity. nih.gov

Aldehyde dehydrogenases are dependent on a nicotinamide (B372718) cofactor for their oxidative activity. They typically use either Nicotinamide Adenine Dinucleotide (NAD⁺) or Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) as an oxidizing agent, which accepts a hydride ion from the aldehyde substrate to become reduced to NADH or NADPH, respectively. wikipedia.org

| Enzyme | Required Cofactors |

|---|---|

| Spermidine Dehydrogenase (SpdH) | FAD, Heme |

| Aldehyde Dehydrogenase (ALDH) | NAD⁺ or NADP⁺ |

Genetic and Molecular Approaches to Studying this compound Enzymes in Model Systems

The study of the enzymes involved in this compound metabolism at the genetic and molecular level allows for a deeper understanding of their regulation and function in vivo.

The gene encoding spermidine dehydrogenase, designated spdH, has been identified and characterized in organisms like Pseudomonas aeruginosa. nih.gov Genetic manipulation techniques, such as gene knockout experiments, have been employed to investigate the physiological role of SpdH. For instance, a knockout of the spdH gene in P. aeruginosa was shown to have a minimal effect on the organism's ability to utilize polyamines under normal expression levels, suggesting that other catabolic pathways may be more dominant or that the expression of spdH is tightly regulated. nih.gov However, when the expression of spdH was artificially increased, it was able to restore the ability of a mutant strain to grow on spermidine, confirming its catabolic function in vivo. nih.gov

Molecular studies have also provided structural information on these enzymes. The crystal structure of SpdH from P. aeruginosa has been determined, revealing a flavin-binding domain and a substrate-binding domain, which is characteristic of the polyamine oxidase family. nih.gov This structural data is invaluable for understanding the catalytic mechanism and substrate specificity at a molecular level.

For aldehyde dehydrogenases, numerous genes have been identified across various species, including humans and plants. Genetic studies often involve analyzing the expression patterns of different ALDH genes in response to various stimuli or in different tissues to infer their physiological roles. The creation of transgenic organisms or cell lines with altered ALDE levels is a common approach to study the function of these enzymes in specific metabolic pathways.

Gene Expression and Regulation of Key Enzymes

The metabolism of this compound is significantly influenced by the expression and regulation of specific enzymes. A key enzyme identified in the degradation of this compound is putrescine oxidase, particularly the flavin adenine dinucleotide (FAD)-containing putrescine oxidase from the bacterium Micrococcus rubens. This enzyme is capable of oxidizing this compound at a rate comparable to that of its namesake substrate, putrescine. nih.gov

Research into the genetic underpinnings of this enzyme has led to the successful cloning and sequencing of the putrescine oxidase gene from M. rubens. nih.govmicrobiologyresearch.org The gene encodes a protein of 480 amino acids. nih.govmicrobiologyresearch.org Analysis of the region upstream from the gene's coding sequence revealed promoter elements characteristic of prokaryotic genes. Specifically, sequences resembling the consensus -35 and -10 promoter regions were identified 28 bases upstream from the initiation codon, indicating a standard mechanism for initiating transcription. nih.govmicrobiologyresearch.org

The expression of the putrescine oxidase gene has been achieved in a heterologous host, Escherichia coli, by cloning it into a pUC18 vector under the control of the lac promoter. nih.gov This demonstrates that the gene can be expressed to produce a functional enzyme outside of its native organism. The regulation of its expression in this recombinant system was found to be sensitive to environmental conditions. Cultivation of the recombinant E. coli at 37°C resulted in a high yield of the protein, but it was in the form of enzymatically inactive inclusion bodies. nih.govmicrobiologyresearch.org However, by lowering the cultivation temperature to below 30°C, the cells were able to produce the enzyme in its active, soluble form at levels approximately 20 times higher than those produced by the original M. rubens strain. nih.govmicrobiologyresearch.org While these findings illuminate the gene's basic structure and expression capabilities, the specific regulatory mechanisms controlling its expression in Micrococcus rubens, such as potential induction or repression by this compound or other polyamines, are not yet fully understood.

| Characteristic | Description | Reference |

|---|---|---|

| Organism | Micrococcus rubens | nih.govmicrobiologyresearch.org |

| Protein Size | 480 amino acids | nih.govmicrobiologyresearch.org |

| Cofactor | Flavin adenine dinucleotide (FAD) | nih.gov |

| Promoter Elements | Contains prokaryotic consensus -35 and -10 sequences | nih.govmicrobiologyresearch.org |

| Recombinant Expression | Successfully expressed in E. coli using a lac promoter | nih.gov |

Mutational Analysis and Functional Consequences

Mutational analysis is a powerful tool for dissecting the relationship between an enzyme's structure and its function. While specific mutational studies on the putrescine oxidase from Micrococcus rubens concerning its activity on this compound have not been detailed, research on a homologous enzyme from Rhodococcus erythropolis provides critical insights into the functional consequences of genetic alterations in this class of enzymes. nih.gov The putrescine oxidase from R. erythropolis (PuORh) shares a 67% sequence identity with the M. rubens enzyme. nih.gov

Based on a structural model of PuORh, a specific glutamate (B1630785) residue, Glu324, was identified as potentially crucial for substrate binding. nih.gov To test this hypothesis, site-directed mutagenesis was employed to create two mutant versions of the enzyme: one where the glutamate was replaced by alanine (B10760859) (Glu324Ala) and another where it was replaced by leucine (B10760876) (Glu324Leu). nih.gov

The functional consequences of these mutations were profound. The catalytic efficiency of the mutant enzymes for the substrate putrescine dropped dramatically. The PuORh Glu324Ala and PuORh Glu324Leu mutants exhibited a 100,000-fold and 200,000-fold decrease in catalytic efficiency, respectively. nih.gov This finding confirms the critical role of the Glu324 residue in substrate binding and catalysis. Furthermore, the mutations led to a significant shift in the enzyme's substrate specificity. The wild-type PuORh does not show activity with monoamines; however, the mutant enzymes gained the ability to oxidize these compounds. nih.gov This demonstrates that a single amino acid substitution in a key active site residue can not only diminish the enzyme's primary activity but also confer a new function, fundamentally altering its catalytic profile. These results underscore how targeted mutations can elucidate the roles of specific amino acid residues and serve as a basis for protein engineering.

| Enzyme Variant | Mutation | Effect on Catalytic Efficiency (for Putrescine) | Altered Substrate Specificity | Reference |

|---|---|---|---|---|

| Wild-Type PuORh | None | Normal | Inactive with monoamines | nih.gov |

| PuORh Glu324Ala | Glutamate → Alanine at position 324 | 100,000-fold decrease | Gained activity with monoamines | nih.gov |

| PuORh Glu324Leu | Glutamate → Leucine at position 324 | 200,000-fold decrease | Gained activity with monoamines | nih.gov |

Advanced Analytical Methodologies for Putreanine Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of putreanine analysis, enabling its separation from complex biological matrices. Several chromatographic techniques have been adapted and optimized for the analysis of this compound and related polyamines.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile compounds like this compound. To achieve high sensitivity, HPLC is often coupled with fluorescence detection. Since this compound is not naturally fluorescent, a derivatization step is required. In post-column derivatization, the analyte is first separated on the HPLC column and then mixed with a fluorescent reagent before entering the detector.

A common approach involves the use of reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which reacts with the primary amino groups of this compound to form highly fluorescent isoindole derivatives. This method offers the advantage of derivatizing the analyte after separation, thus avoiding potential issues with multiple derivative products for compounds with several amino groups. The fluorescence of the derivatives is then measured, with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively medipol.edu.trsigmaaldrich.com.

Table 1: Example HPLC Parameters for Polyamine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.1 M Sodium Acetate (pH 7.2) with Methanol and Tetrahydrofuran |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min (Gradient Elution) |

| Column Temperature | 40 °C |

| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) |

| Derivatization Reagent | o-phthalaldehyde (OPA) and N-acetyl-L-cysteine |

Gas Chromatography-Mass Spectrometry (GC-MS) with Selective Ion Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For the analysis of non-volatile compounds like this compound, a derivatization step is essential to increase volatility and thermal stability. The derivatized this compound is then separated on a GC column and detected by a mass spectrometer.

Selective Ion Monitoring (SIM) mode is often employed in GC-MS analysis to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the derivatized analyte, thereby reducing background noise and improving the signal-to-noise ratio. This allows for the quantification of this compound at very low concentrations bohrium.comnih.govmdpi.com. The derivatization process typically involves acylation, such as with heptafluorobutyric anhydride (B1165640) or pentafluoropropionic anhydride, to create volatile derivatives nih.govnih.govresearchgate.net.

Ion-Pair Partition Chromatography

Ion-pair partition chromatography is a variation of reversed-phase HPLC that is particularly useful for the separation of ionic and highly polar compounds like this compound. In this technique, an ion-pairing reagent with a hydrophobic chain and an ionic group is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, which can then be retained and separated on a nonpolar stationary phase.

For cationic compounds like this compound, anionic ion-pairing reagents such as heptanesulfonate or heptafluorobutyric acid (HFBA) are commonly used tandfonline.comresearchgate.netspringernature.com. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that can be adjusted to optimize the separation. This technique allows for the analysis of underivatized polyamines, simplifying sample preparation researchgate.netspringernature.com.

Table 2: Common Ion-Pairing Reagents for Polyamine Analysis

| Ion-Pairing Reagent | Analyte Type | Typical Application |

|---|---|---|

| Heptanesulfonate | Cationic (e.g., Polyamines) | Reversed-phase HPLC tandfonline.com |

| Heptafluorobutyric acid (HFBA) | Cationic (e.g., Polyamines) | Reversed-phase HPLC, LC-MS researchgate.netspringernature.com |

| Tetrabutylammonium | Anionic | Reversed-phase HPLC nih.gov |

Capillary Gas Chromatography with Nitrogen-Phosphorus Detection

Capillary Gas Chromatography (GC) offers high resolution for the separation of complex mixtures. When coupled with a Nitrogen-Phosphorus Detector (NPD), it becomes a highly selective and sensitive method for the analysis of nitrogen-containing compounds like this compound. The NPD is an alkali flame ionization detector that gives a strong response to compounds containing nitrogen or phosphorus, while having a very low response to hydrocarbons srigc.comsri-instruments-europe.com. This selectivity is highly advantageous when analyzing biological samples, as it minimizes interference from the sample matrix.

Similar to GC-MS, a derivatization step is required to make this compound volatile. The resulting derivatives are then introduced into the capillary GC system for separation and detection. This method has been successfully applied to the simultaneous determination of various polyamines and their metabolites, including this compound, in biological fluids like urine nih.govnih.gov.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis and detection scienceopen.com. For this compound, derivatization is crucial for both GC and HPLC analyses to enhance volatility, thermal stability, and detectability.

Pre-column and Post-column Derivatization Reagents (e.g., Dansyl Chloride, Methyl-Heptafluorobutyryl Derivatives)

Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation.

Pre-column Derivatization: In this approach, the analyte is derivatized before injection into the chromatograph. This is the most common strategy for both GC and HPLC.

Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a widely used pre-column derivatization reagent for primary and secondary amines. It reacts with the amino groups of this compound to form highly fluorescent and UV-active dansyl-derivatives nih.govspringernature.comresearchgate.net. These derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector nih.govmdpi.com. The reaction is typically carried out in an alkaline medium.

Methyl-Heptafluorobutyryl Derivatives: For GC analysis, acylation reagents are used to create volatile derivatives. Heptafluorobutyric anhydride (HFBA) is a common reagent that reacts with the amino groups of this compound to form stable and volatile heptafluorobutyryl derivatives. These derivatives have excellent chromatographic properties and can be detected with high sensitivity using electron capture detection (ECD) or mass spectrometry (MS) nih.govnih.gov. A study on urinary polyamines utilized the conversion of these compounds into their methyl-heptafluorobutyryl derivatives for analysis by capillary GC with a nitrogen-phosphorus detector nih.gov.

Post-column Derivatization: As mentioned in section 5.1.1, this technique involves derivatization after the separation of the analyte. This approach is exclusively used in HPLC and avoids the formation of multiple derivative peaks for a single analyte with multiple reactive sites. Reagents like o-phthalaldehyde (OPA) are typically used in automated post-column derivatization systems.

Table 3: Comparison of Common Derivatization Reagents for this compound

| Reagent | Derivatization Type | Analytical Technique | Detection Method | Advantages |

|---|---|---|---|---|

| Dansyl Chloride | Pre-column | HPLC | Fluorescence, UV | High sensitivity, stable derivatives nih.govspringernature.comresearchgate.net |

| Heptafluorobutyric anhydride (HFBA) | Pre-column | GC | MS, ECD, NPD | Creates volatile and stable derivatives for GC analysis nih.govnih.govnih.gov |

| o-Phthalaldehyde (OPA) | Post-column | HPLC | Fluorescence | Avoids multiple derivative peaks, suitable for automation medipol.edu.trsigmaaldrich.com |

| 9-fluorenylmethyl chloroformate (FMOC) | Pre-column | HPLC | Fluorescence | Forms stable and highly fluorescent derivatives nih.gov |

Optimization of Derivatization Protocols for Specific Matrices

Derivatization is a critical pre-analytical step that chemically modifies this compound to enhance its chromatographic retention, volatility, and detectability. The optimization of this process is highly dependent on the nature of the biological matrix (e.g., plasma, urine, tissue homogenates) to minimize interference and maximize reaction efficiency.

Key parameters for optimization include the choice of derivatizing agent, reaction pH, temperature, time, and the ratio of reagent to analyte. The goal is to achieve complete and reproducible derivatization of this compound's primary and secondary amine groups. For instance, methods developed for polyamines like putrescine, a precursor to this compound, often require a basic medium to ensure the amino groups are deprotonated and reactive.

Different matrices present unique challenges. Protein-rich samples like serum require a deproteinization step, often using acids like trichloroacetic acid (TCA), prior to derivatization. The residual acid can influence the pH of the subsequent derivatization reaction and must be neutralized or accounted for. In contrast, urine samples may contain high concentrations of interfering salts and pigments, necessitating a sample clean-up step, such as solid-phase extraction (SPE), before the derivatization can be performed effectively.

Common derivatizing agents used for polyamines, and applicable to this compound, are selected based on the analytical platform (e.g., HPLC-UV, GC-MS, LC-MS). Optimization strategies for these agents in various matrices have been extensively studied to ensure robust and reliable quantification.

Table 1: Common Derivatizing Agents and Optimization Parameters for Polyamine Analysis

| Derivatizing Agent | Analytical Platform | Optimal pH | Typical Reaction Conditions | Matrix Considerations |

|---|---|---|---|---|

| Dansyl Chloride | HPLC-UV/Fluorescence, LC-MS | Alkaline (pH 9.5-10.5) | 40-60°C for 30-60 min | Effective for serum and urine after protein precipitation and pH adjustment. |

| Benzoyl Chloride | HPLC-UV, GC-MS | Alkaline | Room temperature | Used for seminal plasma; requires extraction of derivatives into an organic solvent. |

| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Alkaline (pH ~9) | Rapid reaction at room temp. | Requires presence of a thiol (e.g., N-acetyl-L-cysteine) to form stable fluorescent derivatives. |

| Isobutyl Chloroformate | LC-MS/MS | Alkaline | Fast reaction (<15 min) at room temp. | Increases hydrophobicity and ionization efficiency, suitable for online SPE-LC/MS/MS. sci-hub.box |

| Pentafluoropropionic Anhydride (PFPA) | GC-MS | Anhydrous | 65°C for 30 min | Requires extraction and solvent exchange; solvent choice (e.g., ethyl acetate) is critical for derivative stability. isotope.com |

| 4-Fluoro-3-nitrobenzenotrifluoride (FNBT) | HPLC-ESI-MS/MS | Alkaline | 60°C for 20 min | Robust for plant extracts and human urine after a dichloromethane extraction clean-up step. sci-hub.box |

Mass Spectrometric Approaches for Structural Confirmation and Quantification

Mass spectrometry (MS) is the definitive technique for the structural confirmation and sensitive quantification of this compound. Its high selectivity allows for the differentiation of this compound from other structurally similar polyamines and metabolites within a complex biological sample.

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous identification of this compound. In a typical LC-MS/MS workflow, this compound (often derivatized) is first separated chromatographically and then ionized, usually by electrospray ionization (ESI). The resulting protonated molecule, or precursor ion ([M+H]⁺), is selected in the first mass analyzer (Q1). This precursor ion is then fragmented by collision-induced dissociation (CID) in a collision cell (Q2), generating a series of characteristic product ions. The final mass analyzer (Q3) scans these product ions to create a unique fragmentation spectrum.

This spectrum serves as a structural fingerprint for the molecule. For derivatized polyamines, fragmentation patterns often involve the neutral loss of the derivatizing group or cleavage at specific bonds within the polyamine backbone. mdpi.com By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored, providing exceptional selectivity and sensitivity for detection. While specific transitions for this compound itself are established during method development, the transitions for its precursor, putrescine, provide a well-documented example of this approach.

Table 2: Example MRM Transitions for Polyamine Analysis using LC-MS/MS

| Compound | Derivatization | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |

|---|---|---|---|---|

| Putrescine | None | 89.1 | 72.2, 55.1, 30.3 | Analysis of underivatized polyamine. stanford.edu |

| Putrescine | FNBT | 467.4 | 261.0 | Quantifier ion used for MRM. sci-hub.boxnih.gov |

| Spermidine (B129725) | None | 146.1 | 112.1, 84.1, 72.2 | Multiple fragments increase identification confidence. stanford.edu |

| Spermidine | FNBT | 713.7 | 261.0 | Common fragment ion with derivatized putrescine. sci-hub.boxnih.gov |

| Spermine (B22157) | None | 203.2 | 129.1, 112.1, 84.1 | Characteristic product ions for spermine backbone. stanford.edu |

For the most accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. nih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound labeled with ¹³C or ²H) to the sample as an internal standard at the very beginning of sample preparation.

These labeled standards are chemically identical to the endogenous this compound and therefore experience the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement in the MS source. nih.gov However, they are distinguishable by the mass spectrometer due to their mass difference. By calculating the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, a highly accurate and precise concentration can be determined, correcting for nearly all sources of experimental variability. Stable isotope-labeled standards such as ¹³C₄-putrescine and d₈-putrescine are commercially available and commonly used for the quantification of related polyamines, serving as a template for this compound analysis. isotope.comcreative-proteomics.com

Quantitative Determination and Validation Parameters for Research Applications

Before a method can be applied for research, it must undergo rigorous validation to ensure that the results are reliable and reproducible. Key validation parameters are established to define the performance characteristics of the assay.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of calibration standards at different concentrations. The resulting data are plotted, and a linear regression analysis is performed. For polyamine analysis using LC-MS/MS, excellent linearity is routinely achieved, with correlation coefficients (R²) typically greater than 0.999. creative-proteomics.compjoes.com

Reproducibility measures the consistency of the results over multiple analyses. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Intra-day reproducibility is assessed by analyzing the same sample multiple times within the same day, while inter-day reproducibility is assessed over several different days. For robust polyamine quantification methods, %CV values are typically below 15%, and often below 5% for higher concentrations, demonstrating high reproducibility. creative-proteomics.comnih.gov

The sensitivity of an analytical method is defined by its ability to detect very low quantities of the analyte. This is formally characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.

Modern LC-MS/MS methods for polyamine analysis are exceptionally sensitive, allowing for the measurement of this compound and related compounds at physiologically relevant concentrations in small sample volumes. Detection limits are often in the low nanomolar (nmol/L) to picomolar (pmol/L) range.

Table 3: Representative Validation Parameters for Polyamine Quantification

| Parameter | Typical Performance | Matrix | Reference |

|---|---|---|---|

| Linearity (R²) | > 0.999 | Water, Biofluids | creative-proteomics.compjoes.com |

| Reproducibility (%CV) | < 5-15% | Cell Lysates, Tissue | creative-proteomics.comnih.gov |

| LOD | 0.62 - 2.14 fmol (on-column) | Plant Extracts, Urine | sci-hub.boxnih.gov |

| LOQ | 0.05 - 5.0 µg/L (0.1-5 ng/mL) | Surface Water, Serum | pjoes.comnih.gov |

| Accuracy/Recovery | 83.7 - 114.4% | Plant Extracts, Urine | sci-hub.boxnih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation of this compound and its Derivatives

The unambiguous determination of the chemical structure of this compound and its derivatives relies on a combination of advanced spectroscopic methodologies. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement. The primary methods employed for such structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the complete structure of organic molecules like this compound in solution. It provides detailed information on the carbon-hydrogen framework. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used to assemble the molecular puzzle.

1D NMR: ¹H and ¹³C Spectra

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the spectrum would show distinct signals for the protons on the aminobutyl and the β-alanine moieties. The chemical shift (δ) of these signals, their integration (number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons are used to identify the different methylene (-CH₂-) groups. researchgate.net

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show separate signals for each carbon in the aliphatic chains and the carboxyl carbon of the β-alanine part. researchgate.netrsc.org

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on its constituent parts (putrescine and β-alanine).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and pH.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1' (Carboxyl) | - | ~175-180 |

| C2' (CH₂) | ~2.5 | ~35-40 |

| C3' (CH₂) | ~3.2 | ~45-50 |

| C1 (CH₂) | ~3.1 | ~48-52 |

| C2 (CH₂) | ~1.8 | ~25-30 |

| C3 (CH₂) | ~1.7 | ~25-30 |

| C4 (CH₂) | ~3.0 | ~38-42 |

2D NMR: COSY, HSQC, and HMBC

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the protons of C2'-C3' and along the C1-C2-C3-C4 chain, confirming the integrity of the two aliphatic fragments.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of each carbon atom that bears hydrogen atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This is a key experiment that reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, the most critical HMBC correlation would be between the protons on C3' and C1, which would unambiguously establish the connection of the β-alanine and aminobutyl moieties through the central nitrogen atom.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlation | Information Provided |

|---|---|---|

| COSY | H2' ↔ H3' | Confirms connectivity within the β-alanine fragment. |

| COSY | H1 ↔ H2 ↔ H3 ↔ H4 | Confirms connectivity within the aminobutyl fragment. |

| HSQC | H2' ↔ C2', H3' ↔ C3', etc. | Assigns protons to their directly attached carbons. |

| HMBC | H3' ↔ C1 | Confirms the crucial N-linkage between the two fragments. |

| HMBC | H2' ↔ C1' | Confirms the position of the carboxyl group. |

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound, and for gaining structural insights through fragmentation analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) : HRMS, often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This accuracy allows for the determination of the unique elemental formula of this compound, distinguishing it from other isomers.

Tandem Mass Spectrometry (MS/MS) : In MS/MS analysis, the molecular ion of this compound is isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For aliphatic polyamines like this compound, fragmentation typically occurs via cleavage of the C-C and C-N bonds, particularly alpha-cleavage adjacent to the nitrogen atoms. youtube.comlibretexts.org This analysis helps confirm the sequence and length of the aliphatic chains. washington.edu

Table 3: Predicted High-Resolution Mass Spectrometry Data and Key MS/MS Fragments for this compound

| Analysis | Predicted m/z | Description |

|---|---|---|

| HRMS ([M+H]⁺) | 161.1339 | Protonated molecular ion for C₇H₁₇N₂O₂⁺ |

| MS/MS Fragment | 72.0811 | Fragment from cleavage of the C3'-N bond, corresponding to [C₄H₁₀N]⁺ (aminobutyl iminium ion). |

| MS/MS Fragment | 89.0601 | Fragment from cleavage of the C1-N bond, corresponding to [C₃H₇NO₂]⁺ (β-alanine moiety). |

| MS/MS Fragment | 143.1234 | Loss of H₂O from the parent ion, [M+H-H₂O]⁺. |

X-ray Crystallography

For an unequivocal determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. wikipedia.org This technique requires the formation of a high-quality single crystal of this compound or one of its derivatives. The crystal diffracts an X-ray beam, producing a pattern that can be mathematically reconstructed into a precise 3D model of the electron density of the molecule. nih.gov This model reveals exact bond lengths, bond angles, and the conformational arrangement of the molecule within the crystal lattice.

Interactions and Roles in Fundamental Cellular and Physiological Processes Excluding Clinical Human Data

Role in Polyamine Homeostasis and Interconversion Cycling

Polyamine homeostasis, the tight regulation of intracellular polyamine concentrations, is crucial for cellular function. This is achieved through a balance of biosynthesis, catabolism, and transport. nih.govnih.govaging-us.com The main polyamines, putrescine, spermidine (B129725), and spermine (B22157), are interconverted through a cyclic pathway. nih.govreactome.org Putrescine is synthesized from ornithine or arginine, and then converted to spermidine and subsequently spermine through the addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine. nih.govnih.govfrontiersin.org The catabolic branch of this cycle involves the acetylation of spermine and spermidine, followed by oxidation to yield spermidine and putrescine, respectively. nih.govreactome.org

Putreanine is considered an end-product in a scheme for polyamine interconversion, particularly in the central nervous system. researchgate.net While the primary interconversion pathway focuses on putrescine, spermidine, and spermine, the inclusion of compounds like this compound and GABA suggests more complex metabolic fates for polyamines in specific cellular contexts. researchgate.net Evidence suggests that this compound is formed within anatomical compartments, potentially through the oxidative metabolism of spermidine and spermine derivatives. researchgate.net Serum spermine oxidase can convert polyamines into aldehydes, which can then be taken up by organs like the liver and transformed into corresponding amino acids, including this compound. researchgate.net

Modulation of Cellular Metabolism via Polyamine Pathways in Experimental Models

Polyamines broadly influence cellular metabolism, impacting processes ranging from nucleic acid synthesis to ion channel regulation. nih.govfrontiersin.org this compound, as a related compound, may indirectly influence these processes through its connection to polyamine metabolism.

Polyamines have a complex relationship with oxidative stress, acting as both sources of reactive oxygen species (ROS) during catabolism and as direct ROS scavengers. frontiersin.orgfrontiersin.orgmdpi.comnih.gov The oxidation of polyamines by enzymes like polyamine oxidase (PAO) and spermine oxidase (SMO) generates hydrogen peroxide (H₂O₂) and aminoaldehydes. reactome.orgmdpi.comencyclopedia.pub While putrescine and cadaverine (B124047) show lower efficacy in ROS neutralization compared to spermidine and spermine, the role of this compound specifically in oxidative stress responses in experimental models is less directly documented in the provided information. mdpi.com However, given its derivation from polyamines, it may be indirectly involved in the metabolic pathways that influence cellular redox balance. nih.gov

Polyamines are known to interact with and modify proteins. Spermidine, for instance, is required for the hypusine modification of the eukaryotic initiation factor 5A (eIF5A), a modification vital for its activity and cell proliferation. aging-us.comresearchgate.net While the provided information highlights the role of spermidine in hypusine synthesis, it does not directly detail a contribution of this compound to specific protein modification pathways in non-human cells. aging-us.comresearchgate.net However, the broader involvement of polyamines in interacting with negatively charged biomolecules, including proteins, suggests potential indirect roles or areas for further research regarding this compound. aging-us.comresearchgate.netresearchgate.net

Polyamines are present in various cellular compartments, including mitochondria, and influence organelle function. aging-us.com Spermidine has been reported to enhance cerebral mitochondrial function in aging model systems. encyclopedia.pub While the direct influence of this compound on organelle function like mitochondria is not explicitly described in the search results, its metabolic link to polyamines suggests it could be part of the broader network influencing these processes. researchgate.netresearchgate.net

Developmental Significance in Vertebrate Brain Models

This compound has been specifically studied in the context of vertebrate brain development. It has been isolated from mammalian and avian brains. hmdb.ca Research has investigated the developmental pattern of this compound concentration in the brains of chicks and rats. scispace.comnih.gov this compound appears in the brain of rats several weeks after birth, and its concentration increases over several months. hmdb.ca Its concentration in mammalian brain can be comparable to that of certain branched-chain and aromatic amino acids. hmdb.ca this compound's presence and developmental changes in vertebrate brains suggest a potential functional role during neural maturation. hmdb.canih.gov

Functional Implications in Non-Mammalian Systems (e.g., Plants, Microorganisms)

While polyamines like putrescine, spermidine, and spermine are widely distributed in plants and microorganisms and play diverse roles in growth, development, and stress responses, the specific functional implications of this compound in these systems are less extensively documented in the provided search results. nih.govnih.govannualreviews.orgresearchgate.netmdpi.com Polyamines in plants are involved in processes such as organogenesis, flower development, and stress tolerance. frontiersin.orgnih.gov In microorganisms, polyamines are essential for cell growth, survival, and stress response. nih.govannualreviews.org While this compound is mentioned as a potential end-product of polyamine interconversion, the provided information does not offer detailed research findings on its unique functions in plants or microorganisms distinct from the major polyamines. researchgate.net

Data Table: Developmental Changes of this compound in Vertebrate Brains (Illustrative based on search findings)

| Vertebrate Model | Developmental Stage | This compound Concentration (Relative or Absolute) | Notes | Source |

| Rat | 2 weeks after birth | Detectable, increasing | Concentration increases over months. hmdb.ca | hmdb.ca |

| Rat | Adult | Comparable to certain amino acids | Concentration ~50 nmoles/g in brain. hmdb.ca | hmdb.ca |

| Chick | Developmental stages | Pattern determined | Method for determination developed. nih.gov | nih.gov |

This compound as an End-product in Specific Metabolic Branches

This compound (N-(4-aminobutyl)-3-aminopropionic acid) is recognized as a polyamine derivative and a metabolite found in the mammalian central nervous system. pacific.edujpma.org.pk Its formation occurs through specific catabolic pathways involving the polyamines spermidine and spermine. nih.gov These pathways are crucial for polyamine homeostasis, which is tightly regulated within cells due to the essential roles of polyamines in processes like cell growth, proliferation, and nucleic acid interactions. aging-us.commdpi.comresearchgate.net

One significant pathway leading to this compound involves the catabolism of spermidine. Spermidine can be converted to this compound via a reaction sequence catalyzed by serum spermine oxidase. nih.govnih.gov This process may also involve N⁸-(2-carboxyethyl)spermidine as an intermediate. nih.govnih.gov The initial step often involves the conversion of polyamines into aldehydes by serum spermine oxidase in the circulation. nih.gov These aldehydes can then be taken up by organs, such as the liver, and transformed into corresponding amino acids by aldehyde dehydrogenase. nih.gov

Another route for this compound formation involves the oxidative deamination of N⁸-(2-carboxyethyl)spermidine, also catalyzed by serum spermine oxidase, followed by the spontaneous elimination of acrolein. nih.gov Research using stable isotopically labeled polyamines in rats has provided evidence for these metabolic conversions, showing the appearance of labeled this compound after the injection of labeled spermidine and bis(2-carboxyethyl)-1,4-diaminobutane. nih.gov

While putrescine is a precursor for spermidine and spermine biosynthesis, it can also be metabolized into other compounds, including this compound, albeit typically a small portion in the central nervous system. nih.gov Studies in rat brain have shown that a minor amount of injected radioactive putrescine was incorporated into this compound, alongside other metabolites like gamma-aminobutyric acid (GABA). nih.gov

The formation of this compound as an end-product in these catabolic pathways is thought to contribute to the elimination of excess polyamines or their modified forms. nih.gov The end-products of this "two-compartment reaction sequence," involving serum spermine oxidase and intracellular aldehyde dehydrogenases, appear to be physiologically indifferent urinary excretion products. nih.gov

Detailed research findings illustrate the complexity of polyamine metabolism and the specific enzymatic steps involved in the formation of derivatives like this compound. The involvement of enzymes such as serum spermine oxidase and aldehyde dehydrogenases highlights the enzymatic machinery dedicated to processing polyamines and their metabolites. nih.govnih.gov Studies using inhibitors of spermine oxidase have been shown to decrease the formation of this compound, further supporting the enzymatic pathway. scispace.com

The presence of this compound in the mammalian central nervous system suggests a specific metabolic fate for polyamines in this tissue, potentially linked to the unique metabolic requirements and processes occurring within the brain. pacific.edujpma.org.pk this compound, along with GABA and hypusine, has been identified as an end-product in the polyamine interconversion pathway in the central nervous system. researchgate.net

| Precursor Compound(s) | Enzyme(s) Involved | End-product(s) Mentioned (including this compound) | Organ/Tissue (if specified) | Reference |

| Spermidine, N⁸-(2-carboxyethyl)spermidine | Serum Spermine Oxidase, Aldehyde Dehydrogenase | This compound, Spermic acid | Serum, Liver, other organs | nih.govnih.gov |

| Spermidine | Serum Spermine Oxidase | N¹-3-propyl-putrescine (intermediate), this compound | Not specified | researchgate.net |

| Putrescine | Not specified | This compound, GABA, gamma-glutamylputrescine, homocarnosine | Rat brain | nih.gov |

| Spermidine | Not specified | Spermidine, Isothis compound (B1214519), this compound, N-(2-carboxyethyl)-4-amino-n-butyric acid, Putrescine, gamma-amino-n-butyric acid, 1,3-diaminopropane (B46017), beta-alanine, Spermine | Rat urine | nih.gov |

Synthetic Approaches and Derivatization for Research Applications

Laboratory Synthesis of Putreanine

The laboratory synthesis of this compound can be approached through various chemical strategies, often building upon methods developed for related polyamines. While specific detailed protocols for the de novo synthesis of this compound are not as extensively documented in general literature searches as those for common polyamines like putrescine or spermidine (B129725), its structure suggests synthetic routes involving the coupling of appropriate precursors.

One historical reference points to the synthesis of this compound alongside spermic acid, indicating established chemical methodologies for its preparation acs.org. Furthermore, complex molecules containing this compound units, such as certain spider toxins, have been successfully synthesized, demonstrating the feasibility of constructing the this compound scaffold through multi-step organic synthesis researchgate.net. General approaches to polyamine synthesis, which can be adapted for this compound, include methods involving Michael reactions or the formation and subsequent reduction of imine intermediates mdpi.com. Solid-phase synthesis techniques, often employed for the construction of complex polyamines and their derivatives, could also be applicable to the synthesis of modified this compound structures mdpi.com.

Synthesis of Labeled this compound for Tracer Studies

Isotopically labeled this compound is a valuable tool for tracing its metabolic fate, transport, and interactions in biological systems. The synthesis of labeled this compound typically involves incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule at specific positions.

While direct synthesis of labeled this compound might involve incorporating labeled precursors into a synthetic route, studies investigating polyamine metabolism have shown the in vivo formation of labeled this compound from labeled precursors like spermidine researchgate.net. This suggests that enzymatic pathways can convert labeled common polyamines into labeled this compound, providing an alternative route to obtaining the labeled compound for biological studies.

The principles of synthesizing labeled compounds for tracer studies, as applied to amino acids and peptides, involve substituting specific atoms with heavy isotopes while retaining the compound's physiochemical properties and chemical reactivity jpt.com. These labeled compounds are essential for applications such as mass spectrometry, NMR studies, and pharmacokinetic analyses jpt.comisotope.com. For polyamines and their derivatives, including potentially this compound, solid-phase synthesis can be adapted for incorporating labeled building blocks to create radiotracers, such as those labeled with fluorine-18, for imaging techniques like Positron Emission Tomography (PET) mdpi.com.

Chemical Derivatization for Analytical and Mechanistic Investigations

Due to its polar nature and lack of strong chromophores, this compound, like other polyamines, often requires chemical derivatization to facilitate its detection and quantification using standard analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) mostwiedzy.plsigmaaldrich.com. Derivatization introduces functional groups that enhance properties like volatility (for GC), improve detection sensitivity (e.g., fluorescence or UV absorption), or aid in mass spectrometric analysis sigmaaldrich.comresearchgate.netmdpi.comnih.govmedipol.edu.trmagtech.com.cn.

Various derivatization reagents have been successfully employed for polyamines and related amino compounds. These include:

Isobutyl chloroformate (IBCF) researchgate.net

Dansyl chloride (5-dimethylamino-naphthalene-1-sulfonyl chloride), a fluorogenic reagent mdpi.commedipol.edu.tr

Benzoyl chloride researchgate.netmedipol.edu.tr

o-Phthalaldehyde (B127526) (OPA), commonly used for primary amines in biological fluids mdpi.commedipol.edu.tr

2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene nih.gov

1-fluoro-2-nitro-4-(trifluoromethyl)benzene nih.gov

3,5-bis-(trifluoromethyl)phenyl isothiocyanate nih.gov

N-(9-fluorenylmeth-oxycarbonyloxy)succinimide (FMOC-OSU) researchgate.net

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation in GC-MS analysis of amino acids sigmaaldrich.com

These derivatization reactions typically involve the reaction of the reagent with the amino groups present in this compound. The choice of derivatization reagent and method depends on the specific analytical technique, the matrix of the sample, and the desired sensitivity and specificity mostwiedzy.plnih.gov. Derivatization can be performed either pre-column or post-column in chromatographic methods mostwiedzy.pl.

For mechanistic investigations, derivatization can also be used to modify specific functional groups of this compound to study their involvement in biological interactions or reactions.

Analytical Derivatization Reagents for Polyamines (Relevant to this compound Analysis)

| Reagent | Common Analytical Technique(s) | Purpose |

| Isobutyl Chloroformate (IBCF) | MS/MS | Increase sensitivity researchgate.net |

| Dansyl Chloride | UV, Fluorescence, MS/MS, HPLC | Fluorogenic derivatization, enhance sensitivity and specificity researchgate.netmdpi.commedipol.edu.tr |

| Benzoyl Chloride | UV, Fluorescence, MS/MS | Derivatization for detection researchgate.netmedipol.edu.tr |

| o-Phthalaldehyde (OPA) | HPLC (Fluorescence) | Commonly used for primary amines mdpi.commedipol.edu.tr |

| N-(9-fluorenylmeth-oxycarbonyloxy)succinimide (FMOC) | LC-MS/MS | Derivatization for analysis researchgate.net |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | Silylation for volatility and stability sigmaaldrich.com |

Development of this compound Analogs for Research Tools

The synthesis of this compound analogs is a valuable strategy for developing research tools to probe the biological pathways and functions involving this compound. By modifying the structure of this compound, researchers can create molecules with altered properties, such as modified metabolic stability, differential transport characteristics, or selective interactions with specific enzymes or receptors.

The development of polyamine analogs in general has been a significant area of research, leading to compounds used to study polyamine metabolism, transport, and their roles in processes like cell growth asm.orgresearchgate.netnih.gov. Analogs can be designed to either mimic or inhibit the actions of the native polyamine.

Strategies for developing this compound analogs could involve modifications to the amino or carboxyl groups, alterations in the carbon chain length or structure, or the introduction of cyclic or aromatic moieties. The synthesis of such analogs often requires sophisticated organic chemistry techniques, including selective protection and deprotection of functional groups nih.gov. Solid-phase synthesis offers a versatile platform for the combinatorial synthesis of polyamine derivatives and analogs mdpi.com.

Research using polyamine analogs has provided insights into the importance of polyamine structure for their biological activities asm.orgnih.gov. Similarly, this compound analogs could be designed to investigate its specific transport mechanisms, its role as a substrate or inhibitor of enzymes, or its interactions with nucleic acids or proteins. Fluorobenzoylated polyamines, synthesized via solid-phase methods, serve as examples of how modified polyamines can be developed as probes for studying transport systems and enzymes mdpi.com.

Future Directions and Emerging Research Avenues

Elucidation of Novel Putreanine Metabolic Enzymes and Pathways

Current understanding of this compound metabolism suggests its formation as a terminal product of cytoplasmic spermidine (B129725) oxidation mdpi.com. Specifically, it is thought that N¹-3-propyl-putrescine, a product of the oxidation of N-acetyl-spermidine by diamine oxidase (DAOX), is reduced to this compound mdpi.comresearchgate.net. However, the specific enzymes catalyzing this reduction step and other potential metabolic routes involving this compound are not fully characterized.

Future research should focus on identifying and characterizing novel enzymes involved in both the synthesis and degradation of this compound. This could involve:

Enzyme Discovery: Utilizing "-omics" approaches, such as proteomics and transcriptomics, in tissues where this compound is abundant (e.g., brain, liver, kidney) to identify candidate enzymes that correlate with this compound levels.

Pathway Mapping: Employing isotopic tracing experiments in biological systems (in vitro and in vivo) to track the metabolic fate of labeled this compound and its precursors, thereby mapping out complete metabolic pathways.

Enzyme Characterization: Cloning, expressing, and biochemically characterizing putative this compound metabolic enzymes to understand their catalytic mechanisms, substrate specificities, and regulatory elements.

Genetic Studies: Investigating the genetic regulation of these enzymes and how their expression is controlled under different physiological and pathological conditions.

Understanding the complete metabolic landscape of this compound is crucial for deciphering its biological role and potential implications in health and disease.

Comprehensive Profiling of this compound and Related Metabolites in Diverse Biological Models

This compound has been detected in mammalian and avian brains, as well as in rat liver and kidney hmdb.camdpi.com. Its concentration in the mammalian brain increases after birth hmdb.ca. However, a comprehensive understanding of its distribution across a wider range of tissues, developmental stages, and diverse organisms is lacking.

Future research should aim for comprehensive profiling of this compound and related metabolites (such as putrescine, β-alanine, spermidine, and N-acetylated polyamines) in various biological models, including:

Species Diversity: Analyzing this compound levels in a broader spectrum of mammalian and avian species, as well as exploring its presence or absence in other vertebrates and invertebrates.